molecular formula C10H7N3O4 B15210179 1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)- CAS No. 60759-53-7

1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-

Cat. No.: B15210179
CAS No.: 60759-53-7
M. Wt: 233.18 g/mol
InChI Key: QHYZPTONCBMSAI-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione is an organic compound with the molecular formula C10H9N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield the final product, 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione.

Industrial Production Methods

In industrial settings, the production of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and acetic acid.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as sodium borohydride or hydrogen gas.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Formation of more oxidized pyrazole derivatives.

    Reduction: Formation of 3-Methyl-1-(4-aminophenyl)-1H-pyrazole-4,5-dione.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(4-aminophenyl)-1H-pyrazole-4,5-dione
  • 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole
  • 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine

Uniqueness

3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione is unique due to its specific combination of a nitro group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

60759-53-7

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

5-methyl-2-(4-nitrophenyl)pyrazole-3,4-dione

InChI

InChI=1S/C10H7N3O4/c1-6-9(14)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3

InChI Key

QHYZPTONCBMSAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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